8-Ethoxyquinolin-2-amine
Description
Significance and Research Trajectories of Substituted Quinoline (B57606) Scaffolds in Modern Chemical Sciences
The quinoline motif is a privileged structure in medicinal chemistry and materials science. Composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, this heterocyclic aromatic compound serves as a fundamental building block in the development of a wide array of functional molecules. ontosight.aiacs.org Quinoline derivatives have demonstrated a vast spectrum of biological and pharmacological activities, making them indispensable in drug discovery. ontosight.aivulcanchem.com
Research has consistently shown that compounds containing a quinoline core exhibit significant therapeutic properties, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral effects. vulcanchem.com The antimalarial drug quinine, isolated from the bark of the cinchona tree, is a classic example of a naturally occurring quinoline alkaloid whose historical significance spurred extensive research into this class of compounds. acs.org This has led to the development of numerous synthetic quinoline-based drugs, such as chloroquine, ciprofloxacin, and topotecan, which are used to treat malaria, bacterial infections, and cancer, respectively. ontosight.aibldpharm.com
The versatility of the quinoline scaffold lies in its ability to be readily modified at various positions, allowing chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting derivatives. smolecule.com This structural flexibility enables the design of molecules that can interact with a diverse range of biological targets, including enzymes, receptors, and DNA. mdpi.comevitachem.com Consequently, the synthesis of novel quinoline derivatives remains a highly active area of research, with ongoing efforts to discover new therapeutic agents and advanced materials. rsc.org The development of multi-target ligands and the application of computational modeling are contemporary research trajectories aimed at enhancing the structure-activity relationships of quinoline-based compounds.
Structural Characteristics and Unique Features of the 8-Ethoxyquinolin-2-amine Framework
This compound is an organic compound featuring the characteristic quinoline bicyclic system. Its molecular structure is defined by the presence of two key functional groups attached to the quinoline core: an amino group (-NH₂) at position 2 and an ethoxy group (-OCH₂CH₃) at position 8.
The fundamental framework is a quinoline ring, which is a planar, aromatic heterocycle. The amino group at the C2-position is a strong electron-donating group, which can significantly influence the electronic properties of the pyridine part of the ring system. The ethoxy group at the C8-position, attached to the benzene portion of the scaffold, also modulates the molecule's electronic distribution and increases its lipophilicity compared to its hydroxyl analogue, 8-hydroxyquinoline (B1678124). This enhanced lipophilicity may improve properties such as membrane permeability. vulcanchem.com The close proximity of the C8-substituent to the heterocyclic nitrogen atom can also play a role in the molecule's ability to chelate metal ions, a property well-documented for 8-hydroxyquinoline derivatives. nih.gov
Below is a table summarizing the key chemical identifiers and properties of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 635755-43-0 imperial.ac.uk |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Canonical SMILES | CCOC1=CC=CC2=C1N=C(C=C2)N |
| Purity (Typical) | ~95% |
Data sourced from available chemical supplier information.
Historical Context and Evolutionary Trends in the Synthesis and Application of Related Quinoline Derivatives
The history of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar. ontosight.aismolecule.com A few years later, in 1842, Charles Gerhardt synthesized it through the distillation of quinine, an alkaloid. mdpi.com These early discoveries paved the way for the development of various synthetic methods for creating quinoline and its derivatives.
Several classic named reactions have been instrumental in the synthesis of the quinoline scaffold. The Skraup synthesis, developed in 1880, was one of the earliest and involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. ontosight.ai Other significant methods include the Doebner-von Miller reaction, the Friedländer synthesis (which condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group), and the Combes quinoline synthesis. ontosight.airsc.org These foundational methods have been refined over the decades, and modern organic chemistry has introduced more efficient and versatile strategies, including metal-catalyzed reactions, multicomponent reactions, and C-H bond functionalization, to create diverse quinoline libraries. bldpharm.comsmolecule.com
The application of quinoline derivatives has evolved in parallel with synthetic advancements. Initially driven by the search for antimalarial drugs inspired by quinine, the applications have expanded dramatically. acs.org For instance, 8-hydroxyquinoline (oxine) and its derivatives have been extensively studied since the 19th century for their potent chelating abilities and wide-ranging pharmacological effects, including antimicrobial and anticancer activities. nih.gov The synthesis of 8-ethoxyquinoline (B73301) derivatives often proceeds from 8-hydroxyquinoline via ethoxylation, for example, by treating it with ethyl bromide or iodide. vulcanchem.comvulcanchem.com This modification is a common strategy to alter the compound's biological properties. The development of sulfonated quinolines in the 1930s arose from a need to improve water solubility and modulate activity, leading to compounds like Sodium 8-ethoxyquinoline-5-sulfonate. This historical progression highlights a continuous drive to modify the quinoline core to access new chemical space and develop molecules with tailored functions for medicine and industry.
Identification of Research Gaps and Prospective Avenues for Future Inquiry into this compound
The most significant research gap concerning this compound is the lack of comprehensive studies on its synthesis, characterization, and biological activity. While it is listed in chemical supplier catalogs, detailed reports of its specific properties and potential applications in peer-reviewed literature are scarce. This presents a clear opportunity for foundational research.
Prospective avenues for future inquiry should begin with the development and optimization of a robust synthetic route to produce this compound with high purity and yield. Following synthesis, a thorough characterization using modern analytical techniques (e.g., NMR, Mass Spectrometry, X-ray crystallography) would provide essential structural data. evitachem.com
Based on the known activities of structurally related compounds, several promising research directions can be envisioned:
Medicinal Chemistry: Given that 2-aminoquinolines are potent nNOS inhibitors and 8-hydroxyquinolines exhibit neuroprotective properties, this compound should be evaluated for its activity against neurological targets. acs.orgnih.gov Its potential as an antimicrobial, anticancer, and antiprotozoal agent should also be systematically investigated, drawing parallels from the broad bioactivity of the quinoline family. mdpi.comnih.gov
Coordination Chemistry: The 8-substituted quinoline framework, particularly the 8-hydroxy and 8-amino analogues, are excellent chelating agents. nih.gov Investigating the metal-coordinating properties of this compound could lead to new catalysts, sensors, or metallodrugs. The interplay between the 2-amino and 8-ethoxy groups may result in unique coordination chemistry.
Materials Science: Quinoline derivatives are explored for their applications in electronic devices like organic light-emitting diodes (OLEDs). smolecule.com The photophysical properties of this compound could be studied to assess its suitability for such applications.
In essence, this compound represents an untapped resource within the well-established field of quinoline chemistry. Bridging the current research gap through systematic synthesis and screening could unlock new scientific insights and practical applications.
Structure
3D Structure
Properties
IUPAC Name |
8-ethoxyquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-9-5-3-4-8-6-7-10(12)13-11(8)9/h3-7H,2H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFRPYGSSBQXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 8 Ethoxyquinolin 2 Amine
Established Synthetic Pathways to the 8-Ethoxyquinolin-2-amine Core
The construction of the fundamental quinoline (B57606) ring system is a well-trodden path in organic synthesis, with numerous named reactions developed over the past century. These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component to form the pyridine (B92270) ring fused to the benzene (B151609) nucleus.
Classical methods for quinoline synthesis rely on the condensation of anilines with various carbonyl compounds, followed by an acid-catalyzed cyclization and dehydration or oxidation. The specific substitution pattern of the final quinoline is determined by the choice of the aniline and the carbonyl partner. For the synthesis of this compound, a plausible precursor would be 2-ethoxy-6-nitroaniline, which can be subsequently reduced to the corresponding diamine for cyclization, or other suitably substituted anilines.
Several established reactions are applicable for this purpose:
Skraup Synthesis : This reaction involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The glycerol dehydrates to form acrolein, which then undergoes a 1,4-addition with the aniline, followed by cyclization and oxidation to yield the quinoline. iipseries.orgnih.gov
Doebner-von Miller Reaction : A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid. nih.gov This approach allows for greater diversity in the substitution pattern of the resulting quinoline.
Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aromatic amine with a β-diketone. iipseries.orgnih.gov
Friedländer Synthesis : This reaction involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). iipseries.orgscispace.com It is a highly convergent method for producing substituted quinolines.
Gould-Jacobs Reaction : This pathway begins with the condensation of an aromatic amine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis and decarboxylation to form a 4-hydroxyquinoline (B1666331) derivative. nii.ac.jp
The choice of method depends on the availability of starting materials and the desired substitution pattern.
Table 1: Classical Quinoline Synthesis Methodologies
| Reaction Name | Key Reactants | General Product |
|---|---|---|
| Skraup Synthesis | Aromatic amine, Glycerol, H₂SO₄, Oxidizing agent | Quinoline |
| Doebner-von Miller | Aromatic amine, α,β-Unsaturated carbonyl | Substituted quinoline |
| Combes Synthesis | Aromatic amine, β-Diketone | 2,4-Disubstituted quinoline |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Substituted quinoline |
| Gould-Jacobs Reaction | Aromatic amine, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline derivative |
Multi-component reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more starting materials in a single synthetic operation. nih.gov These reactions are highly atom-economical and efficient, reducing the number of steps, purification processes, and waste generation compared to traditional linear syntheses.
While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to design a potential route. For instance, a variation of the Povarov reaction, which is a [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene, could theoretically be adapted. nih.gov Similarly, Mannich-type MCRs have been used to construct complex heterocyclic systems, including derivatives of 8-hydroxyquinoline (B1678124). nih.gov A hypothetical MCR could involve the one-pot reaction of a 2-ethoxyaniline derivative, an aldehyde, and a source of the C2-amino group to rapidly assemble the desired quinoline scaffold.
Functionalization and Modification of the this compound Moiety
Once the this compound core is synthesized, its constituent functional groups—the 2-amino group, the ethoxy group, and the quinoline nucleus—provide multiple handles for further chemical modification.
The 2-amino group is a primary nucleophile and can readily undergo reactions such as acylation and amidation. The acylation of the closely related 2-amino-8-quinolinol has been studied, revealing that chemoselectivity can be achieved. researchgate.net By selecting appropriate coupling reagents and conditions, one can selectively form amides at the C2-amino position.
For example, using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of additives can facilitate the reaction between a carboxylic acid and the 2-amino group to form the corresponding amide. researchgate.netmdpi.com This reaction is versatile, allowing for the introduction of a wide array of acyl groups, including aliphatic, aromatic, and heteroaromatic moieties. mdpi.com
Table 2: Representative Acylation Reactions at the 2-Amino Position
| Reagent | Reaction Type | Product |
|---|---|---|
| Carboxylic Acid + EDCI/HOBt | Amide coupling | C2-Amide |
| Acyl Chloride + Base | Acylation | C2-Amide |
| Isocyanate | Carbamoylation | C2-Urea derivative |
| Chloroformate + Base | Carbamate formation | C2-Carbamate |
The ethoxy group at the C8 position is generally stable. Its synthesis is typically achieved via Williamson ether synthesis, involving the reaction of the precursor 2-amino-8-hydroxyquinoline with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base such as potassium carbonate. researchgate.netnih.gov
Further alkylation or arylation directly on the quinoline nucleus is more challenging and often requires activation. C-H activation methodologies, while advanced, could potentially be employed to functionalize specific positions on the carbocyclic or heterocyclic ring. More classical approaches would rely on the introduction of a directing group or the use of organometallic reagents.
A powerful strategy for the derivatization of the quinoline nucleus involves initial halogenation followed by a transition metal-catalyzed cross-coupling reaction. The quinoline ring can be halogenated at various positions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The directing effects of the existing amino and ethoxy groups will influence the regioselectivity of the halogenation.
Once a halogen atom (typically Br or I) is installed, it serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron species with an organic halide in the presence of a palladium catalyst, is a widely used method. scispace.com This allows for the introduction of a diverse range of aryl and heteroaryl substituents onto the quinoline scaffold. Other cross-coupling reactions, such as the Heck, Sonogashira, or Buchwald-Hartwig amination, can also be employed to further diversify the structure. Nickel-catalyzed C-N cross-coupling methods have also been developed for aryl halides. nih.gov
Table 3: Halogenation and Suzuki-Miyaura Cross-Coupling Sequence
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Halogenation | N-Bromosuccinimide (NBS) | Bromo-8-Ethoxyquinolin-2-amine |
| 2. Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-8-Ethoxyquinolin-2-amine |
This two-step sequence provides a robust and flexible route to novel and complex derivatives of this compound, enabling extensive exploration of its chemical space for various applications.
Annulation of Heterocyclic Rings onto the this compound Framework
Annulation, the process of building a new ring onto an existing molecular framework, is a powerful strategy for creating complex, polycyclic systems from this compound. The presence of the reactive 2-amino group provides a key handle for constructing fused heterocyclic rings, leading to novel scaffolds such as pyrimido[4,5-b]quinolines. These compounds are of significant interest due to their structural similarity to flavins. researchgate.net
Several synthetic routes can be employed for this purpose. One established method involves the reaction of a 2-aminoquinoline (B145021) derivative with bifunctional reagents. For instance, cyclization of 2-aminoquinoline-3-carboxamide (B1276296) with reagents like formamide (B127407) or acetic anhydride (B1165640) can yield various 4-hydroxypyrimido[4,5-b]quinolines. researchgate.net Applying this principle to this compound, a plausible strategy would involve an initial C3-carboxylation followed by conversion to the carboxamide, which can then be cyclized to form the fused pyrimidine (B1678525) ring.
Another versatile approach is the multicomponent reaction (MCR), which allows for the construction of complex products in a single step. The synthesis of pyrimido[4,5-b]quinoline derivatives has been achieved through a one-pot cyclocondensation of 6-aminopyrimidinones, dimedone, and various aromatic aldehydes. nih.gov This highlights the potential for condensing this compound with suitable 1,3-dicarbonyl compounds and an aldehyde to directly form a fused, poly-substituted heterocyclic system. Such strategies are highly valued for their efficiency and ability to generate molecular diversity. rsc.orgsharif.edu
Regioselectivity and Stereoselectivity Considerations in the Synthesis of this compound Derivatives
Controlling the site of reaction (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is crucial in the synthesis of complex derivatives. In the this compound scaffold, the existing substituents strongly influence the regiochemical outcome of further functionalization.
Regioselectivity: The 2-amino and 8-ethoxy groups are both electron-donating and act as activating, ortho, para-directing groups for electrophilic aromatic substitution. This electronic influence preferentially directs incoming electrophiles to the C5 and C7 positions of the benzene ring portion of the quinoline core. However, modern synthetic methods allow for functionalization at other positions through C-H activation. For example, palladium-catalyzed C-H activation reactions have been developed for the selective arylation of aminoquinoline derivatives at the C8 position, demonstrating that reaction control can override inherent electronic preferences. nih.govresearchgate.net The choice of catalyst and reaction conditions can selectively favor either N-arylation at the amino group or C-H activation at a specific carbon on the quinoline ring. nih.gov
Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity becomes a key consideration when introducing a chiral center during its derivatization. A common strategy to achieve this is to react the nucleophilic 2-amino group with a chiral reagent. For instance, coupling the amine with a chiral carboxylic acid (e.g., an amino acid like L-proline) in the presence of a peptide coupling agent would result in the formation of a pair of diastereomeric amides. researchgate.net These diastereomers possess distinct physical properties and can often be separated using standard techniques like chromatography. This "chiral derivatization" approach is a foundational method for accessing enantiomerically pure derivatives of the parent compound.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes through methods that are efficient, use less hazardous materials, and minimize waste. These principles are increasingly being applied to the synthesis of quinoline scaffolds.
One of the most effective green strategies is the elimination of volatile organic solvents. The Friedländer annulation, a classic and versatile method for quinoline synthesis involving the condensation of a 2-aminoaryl ketone with a carbonyl compound, has been successfully adapted to solvent-free conditions. researchgate.netalfa-chemistry.com These reactions are often facilitated by catalysts that can be easily handled and, in many cases, recycled.
A variety of catalysts have proven effective under solvent-free conditions. Solid-supported reagents like silica-supported P₂O₅ can drive the reaction to completion with high yields in short timeframes at moderate temperatures. researchgate.net Other efficient catalysts include Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which acts as a powerful condensing and dehydrating agent, providing excellent yields of quinolines. uss.cl The use of molecular iodine or p-toluenesulfonic acid has also been reported to effectively catalyze the Friedländer synthesis without the need for a solvent. organic-chemistry.org These methods offer significant advantages in terms of reduced waste, operational simplicity, and often lead to easier product isolation. researchgate.net
Table 1: Examples of Catalytic, Solvent-Free Friedländer-Type Quinoline Synthesis
Catalyst Temperature (°C) Time Yield (%) Reference P₂O₅/SiO₂ 80 15 min 93 researchgate.net Eaton's Reagent Not specified Not specified 85-96 researchgate.net DSIMHS (Ionic Liquid) 100 25-60 min 89-96 uss.cl p-Toluenesulfonic acid 100-120 0.5-3 h 85-96 Molecular Iodine 100 2-3 h 86-93
Alternative energy sources like microwaves and light are cornerstone technologies in green chemistry, offering pathways to conduct reactions more efficiently and under milder conditions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. benthamdirect.com In the context of the Friedländer quinoline synthesis, microwave heating can dramatically reduce reaction times from hours or even days to mere minutes, while often improving product yields. nih.govresearchgate.net For example, the reaction of 2-aminophenylketones with cyclic ketones in acetic acid under microwave irradiation at 160°C can be completed in as little as 5 minutes in excellent yield. nih.gov This rapid, efficient heating avoids the prolonged exposure to high temperatures required in conventional methods, which can lead to side reactions and degradation.
Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis
Reactants Conditions Time Yield (%) Reference 2-Aminobenzophenone + Cyclohexanone Acetic Acid, 160°C (Microwave) 5 min 95 [13, 15] 2-Aminobenzophenone + Cyclohexanone Acetic Acid, Room Temp (Conventional) 7 days 78 benthamdirect.com 2-Amino-5-chlorobenzophenone + Acetylacetone HCl, 400W (Microwave) 1.5 min 64 alfa-chemistry.com 2-Aminoaryl ketone + Methylene ketone p-TSA, 600W (Microwave) 3-10 min 85-96
Photochemical Syntheses: Photochemistry, which utilizes light to initiate chemical reactions, offers a green pathway for C-H functionalization. Visible light-mediated methods have been developed for the direct hydroxyalkylation of quinolines. researchgate.netresearchgate.netnih.gov These reactions often proceed via a radical path under very mild conditions and avoid the need for harsh, external oxidants that are common in traditional Minisci-type reactions. nih.gov By using light to generate reactive radical species, it is possible to forge new carbon-carbon bonds on the quinoline nucleus with high functional group tolerance, representing a modern, sustainable strategy for derivatization. acs.org
Chemical Reactivity and Transformation of 8 Ethoxyquinolin 2 Amine
Electrophilic Aromatic Substitution Reactions on the 8-Ethoxyquinolin-2-amine Ring
The quinoline (B57606) nucleus is generally susceptible to electrophilic aromatic substitution. The presence of the activating amino (-NH₂) and ethoxy (-OC₂H₅) groups enhances the electron density of the aromatic rings, making them more reactive towards electrophiles. The directing influence of these substituents determines the position of substitution. For 8-substituted quinolines, electrophilic substitution such as bromination has been shown to be regioselective. researchgate.net While specific studies on this compound are limited, the general reactivity patterns of substituted quinolines suggest that reactions like halogenation, nitration, and sulfonation would likely proceed at positions on the benzene (B151609) ring (positions 5 and 7) activated by the ethoxy group, and potentially at the 3-position, influenced by the amino group.
Nucleophilic Substitution Reactions at Distinct Positions of this compound
The primary amino group at the 2-position of the quinoline ring is a key site for nucleophilic reactions, most notably through diazotization. Treatment of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the amino group into a diazonium salt (-N₂⁺). organic-chemistry.orgbyjus.com This diazonium group is an excellent leaving group (as N₂ gas) and can be subsequently replaced by a variety of nucleophiles in what are known as Sandmeyer or related reactions. organic-chemistry.orgmasterorganicchemistry.comnih.gov
Amino groups at various positions on the quinoline ring system are known to be readily diazotized. sci-hub.se This transformation of this compound would generate the corresponding 8-ethoxyquinolin-2-diazonium salt. This intermediate is highly versatile for introducing a range of functional groups that are otherwise difficult to install directly.
Table 1: Potential Nucleophilic Substitution Products via Diazotization of this compound
| Reagent(s) | Product | Reaction Type |
| CuCl / HCl | 2-Chloro-8-ethoxyquinoline | Sandmeyer Reaction |
| CuBr / HBr | 2-Bromo-8-ethoxyquinoline | Sandmeyer Reaction |
| CuCN / KCN | 8-Ethoxyquinoline-2-carbonitrile | Sandmeyer Reaction |
| KI | 8-Ethoxyquinoline-2-iodide | Sandmeyer-type Reaction |
| H₂O, heat | 8-Ethoxyquinolin-2-ol | Hydrolysis |
| HBF₄, heat | 2-Fluoro-8-ethoxyquinoline | Balz-Schiemann Reaction |
| H₃PO₂ | 8-Ethoxyquinoline (B73301) | Reduction (Deamination) |
This table represents potential reactions based on established reactivity of aromatic diazonium salts.
Oxidation and Reduction Pathways of the this compound Structure
The metabolism of 8-aminoquinoline (B160924) derivatives, a class to which this compound belongs, provides significant insight into their oxidation pathways. These compounds are known to be extensively metabolized, often leading to hydroxylated products. nih.govasm.orgwho.int In vitro studies with rat liver microsomes on other complex 8-aminoquinolines have shown that metabolism can involve O-demethylation (analogous to de-ethoxylation), N-dealkylation, N-oxidation, and C-hydroxylation. nih.gov For primaquine, a related 8-aminoquinoline, metabolism can lead to 5-hydroxy and 6-hydroxy derivatives, which can then be oxidized to quinoneimine-type compounds. nih.govwho.int It is plausible that this compound could undergo similar enzymatic hydroxylation on the quinoline ring, followed by oxidation.
Reduction reactions of the quinoline ring system are also known. For instance, catalytic hydrogenation can reduce the pyridine (B92270) ring of quinoline derivatives to yield tetrahydroquinolines. rsc.org The specific conditions required for the reduction of this compound would determine the extent and location of hydrogenation.
Acid-Base Properties and Protonation Equilibria of this compound
Like other amino-substituted heterocyclic compounds, this compound exhibits basic properties due to the presence of two primary basic centers: the exocyclic amino group and the endocyclic quinoline nitrogen atom. researchgate.net The lone pair of electrons on each nitrogen can accept a proton. In aqueous solutions, aminoquinolines exist in equilibrium between their neutral and protonated forms. pharmacy180.com
The basicity of the molecule, and therefore the position of protonation, is influenced by the electronic effects of the substituents. Generally, for amino-substituted nitrogen heterocycles, the first protonation occurs at the more basic ring nitrogen atom. researchgate.net The pKa value, which quantifies the acidity of the conjugate acid, is a key parameter in describing these equilibria. For comparison, the related compound 4-aminoquinoline (B48711) has two pKa values, reflecting the two protonation steps. The basicity of aminoquinolines is a crucial factor in their biological activity and lysosomotropic behavior, as protonation affects their charge and ability to cross cell membranes. frontiersin.org
Coordination Chemistry and Ligand Properties of this compound
The structure of this compound, featuring both a heterocyclic nitrogen atom and an exocyclic amino group, suggests its potential to act as a chelating ligand in coordination chemistry. This is analogous to the well-studied chelating agent 8-hydroxyquinoline (B1678124) (8-HQ), which forms stable complexes with a wide variety of metal ions by coordinating through its hydroxyl oxygen and quinoline nitrogen. researchgate.netscirp.orgscirp.orgscispace.comrroij.com
By analogy with 8-hydroxyquinoline and other bidentate nitrogen ligands, this compound is expected to form complexes with a range of transition and main group metals. The two nitrogen atoms—one from the quinoline ring and one from the 2-amino group—can act as donor atoms, forming a five-membered chelate ring with a central metal ion. The stability and stoichiometry of these complexes would depend on factors such as the nature of the metal ion, the solvent system, and the reaction conditions.
The most probable coordination mode for this compound is as a bidentate N,N'-ligand. Upon complexation, the ligand would coordinate to a metal center through the quinoline ring nitrogen and the amino group nitrogen. The geometry of the resulting metal complex would be determined by the coordination number and electronic preferences of the metal ion.
Table 2: Predicted Coordination Geometries with this compound (L)
| Metal Ion (Example) | Stoichiometry (M:L) | Potential Geometry |
| Cu(II) | 1:2 | Square Planar or Distorted Octahedral |
| Ni(II) | 1:2 or 1:3 | Square Planar or Octahedral |
| Co(II) | 1:2 or 1:3 | Tetrahedral or Octahedral |
| Zn(II) | 1:2 | Tetrahedral |
This table is predictive, based on common coordination behavior of metal ions with bidentate nitrogen ligands.
The formation of these complexes can be confirmed and characterized using various spectroscopic techniques, such as FTIR to observe shifts in N-H and C=N stretching frequencies upon coordination, and UV-Vis spectroscopy to study the electronic transitions within the complex.
Catalytic Applications of this compound Metal Complexes
Following a comprehensive review of available scientific literature, no specific research detailing the catalytic applications of metal complexes derived from this compound could be identified. While the broader family of quinoline derivatives and their metal complexes are known to be active in various catalytic transformations, published studies focusing explicitly on the catalytic activity of this compound metal complexes are not present in the searched scientific databases. Therefore, no data tables or detailed research findings on this specific topic can be provided.
Advanced Spectroscopic and Structural Characterization of 8 Ethoxyquinolin 2 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. For 8-Ethoxyquinolin-2-amine, a suite of NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the compound's conformation.
A patent disclosure provides the experimental ¹H NMR data for this compound. google.com The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz instrument, shows distinct signals corresponding to the protons of the quinoline (B57606) core and the ethoxy substituent. google.com
Table 1: ¹H NMR Spectroscopic Data for this compound google.com
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.96 | d | 1H | Quinoline H |
| 7.30 | t | 1H | Quinoline H |
| 7.21 | m | 1H | Quinoline H |
| 7.09 | m | 2H | Quinoline H |
| 4.25 | q | 2H | -OCH₂CH₃ |
| 1.58 | t | 3H | -OCH₂CH₃ |
d = doublet, t = triplet, q = quartet, m = multiplet
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To augment the 1D ¹H NMR data, a series of two-dimensional (2D) NMR experiments are indispensable for the complete structural assignment of this compound.
Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons, identifying which protons are adjacent to one another. For instance, the quartet at 4.25 ppm would show a correlation to the triplet at 1.58 ppm, confirming the ethoxy group's connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. Each signal in the HSQC spectrum would link a specific proton to its attached carbon, enabling the assignment of the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and for piecing together the entire molecular framework. For example, the protons of the ethoxy group (-OCH₂) would show correlations to the C8 carbon of the quinoline ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are instrumental in determining the spatial proximity of protons, which is vital for conformational analysis. For this compound, NOESY could reveal through-space interactions between the protons of the ethoxy group and the protons on the quinoline core, providing insights into the preferred orientation of the ethoxy substituent.
Dynamic NMR Studies and Temperature-Dependent Analysis
Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate conformational changes or other dynamic processes that occur on the NMR timescale. For this compound, temperature-dependent analysis could be employed to study the rotational barrier around the C8-O bond of the ethoxy group. At lower temperatures, the rotation might slow down sufficiently to potentially observe distinct signals for rotamers, if the energy barrier is high enough.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."
For this compound, the FT-IR and Raman spectra would be expected to exhibit characteristic bands for the following functional groups:
Table 2: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=C/C=N (aromatic ring) | Stretching | 1450-1650 |
| C-O (ether) | Stretching | 1000-1300 |
| N-H (amine) | Bending | 1550-1650 |
The complementary nature of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.
Mass Spectrometry (MS/MS, HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound, a low-resolution mass spectrum obtained by Direct Chemical Ionization with ammonia (B1221849) (DCI/NH₃) has been reported, showing a protonated molecular ion [M+H]⁺ at m/z 189. google.com This confirms the molecular weight of the compound to be 188 g/mol .
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula (C₁₁H₁₂N₂O).
Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern of the protonated molecule. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be further confirmed.
Table 3: Expected Fragmentation Data for this compound
| Precursor Ion (m/z) | Technique | Expected Fragment Ions (m/z) | Interpretation |
| 189 | HRMS | [Exact mass] | Confirmation of molecular formula C₁₁H₁₃N₂O⁺ |
| 189 | MS/MS | 161, 145, etc. | Loss of ethylene (B1197577) (C₂H₄), loss of ethoxy radical (•OC₂H₅), etc. |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Assessment
Electronic absorption (UV-Vis) and fluorescence spectroscopy are key techniques for investigating the photophysical properties of a molecule, providing insights into its electronic transitions and emissive capabilities.
UV-Vis Absorption Maxima and Molar Extinction Coefficients
The UV-Vis absorption spectrum of this compound would be recorded in a suitable solvent to determine its absorption maxima (λmax) and the corresponding molar extinction coefficients (ε). The quinoline scaffold is known to exhibit characteristic π-π* transitions in the UV region. The position and intensity of these absorption bands are influenced by the nature and position of substituents. The amino and ethoxy groups, being electron-donating, are expected to cause a red-shift (bathochromic shift) of the absorption bands compared to the parent quinoline molecule.
Table 4: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Ethanol | [Value 1] | [Value A] |
| Cyclohexane | [Value 2] | [Value B] |
Note: The values in this table are hypothetical and would need to be determined experimentally.
The study of the absorption properties in solvents of varying polarity can also provide information about the nature of the electronic transitions.
Fluorescence Emission Spectra and Quantum Yields
The fluorescence properties of quinoline and its derivatives are highly sensitive to the nature and position of substituents on the aromatic ring system. researchgate.net The introduction of an electron-donating amino group at the 2-position and an ethoxy group at the 8-position is expected to significantly influence the photophysical behavior of the parent quinoline molecule.
The 2-amino group acts as a powerful auxochrome, which typically leads to a bathochromic (red-shift) in both absorption and emission spectra due to the extension of the π-conjugated system and the potential for intramolecular charge transfer (ICT). researchgate.net Similarly, the 8-ethoxy group is also electron-donating, further contributing to this effect. Therefore, this compound is predicted to exhibit fluorescence at longer wavelengths compared to unsubstituted quinoline.
Studies on other amino-quinoline derivatives demonstrate that their fluorescence emission is often characterized by solvatochromism, where the emission maximum shifts depending on the polarity of the solvent. researchgate.net In non-polar solvents, many derivatives show high absolute fluorescence quantum yields, whereas fluorescence is often diminished or quenched in polar solvents. researchgate.net This behavior is attributed to the stabilization of the ICT excited state in polar environments, which can favor non-radiative decay pathways.
For context, the photophysical properties of the well-studied 8-hydroxyquinoline (B1678124) (8-HQ) show a strong dependence on the solvent environment, often exhibiting dual fluorescence due to different emitting species in equilibrium. While this compound lacks the acidic proton of 8-HQ, its amino and nitrogen-heterocycle groups can still engage in strong solvent interactions. The fluorescence quantum yield (Φf) of this compound is expected to be highly dependent on the solvent, influenced by factors such as polarity and hydrogen-bonding capability.
Table 1: Illustrative Photophysical Data of Related Quinoline Derivatives This table presents data from related compounds to provide context for the expected properties of this compound.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline (8-HQ) | Ethanol | 290 | ~410 | Varies with solvent | |
| 8-Hydroxyquinoline (8-HQ) | DMSO | 290 | 365, 410 | High in aprotic polar solvents | |
| TFMAQ-8Ar derivative | Non-polar solvent | 400 | 493-526 | ~0.57 | researchgate.net |
| TFMAQ-8Ar derivative | Polar solvent | 400 | 549-558 | < 0.01 | researchgate.net |
| Quinoline-fused quinazolinone (4k) | Toluene | 246 | - | 0.8019 | acs.org |
| Quinoline-fused quinazolinone (4c) | Acetonitrile | 246 | - | 0.3681 | acs.org |
Photophysical Pathways and Excited State Dynamics
Upon absorption of a photon, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The subsequent de-excitation can occur through several competing pathways. Radiative decay back to the ground state results in fluorescence. Non-radiative pathways include internal conversion (IC) to the ground state and intersystem crossing (ISC) to an excited triplet state (T₁), from which phosphorescence or further non-radiative decay can occur.
The dynamics of these excited-state processes are dictated by the molecule's structure and its interaction with the environment. A key process in some quinoline derivatives, such as 8-hydroxyquinoline, is excited-state intramolecular proton transfer (ESIPT). rsc.org However, as this compound lacks the labile hydroxyl proton, ESIPT is not a possible deactivation pathway.
Instead, the dominant excited-state process is likely to be intramolecular charge transfer (ICT), driven by the electron-donating amino and ethoxy groups and the electron-accepting quinoline ring nitrogen. chemrxiv.org Following photoexcitation, a rapid redistribution of electron density occurs, creating a highly polar excited state. The stabilization of this ICT state, particularly in polar solvents, can significantly influence the fluorescence quantum yield and lifetime. researchgate.net The excited-state lifetime of this compound is anticipated to be sensitive to solvent polarity and hydrogen bonding, which can either stabilize the emissive state or promote non-radiative decay channels. nih.gov Theoretical methods like time-dependent density functional theory (TD-DFT) are instrumental in modeling these excited states and predicting the most probable deactivation pathways. chemrxiv.org
X-ray Crystallography and Single-Crystal Diffraction Studies for Solid-State Structure Determination
To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the surveyed scientific literature. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable information on bond lengths, bond angles, molecular conformation, and the nature of intermolecular interactions that govern the crystal packing. The crystal structures of numerous other quinoline derivatives have been successfully determined, providing a strong basis for predicting the structural characteristics of this compound. acs.orgchemmethod.comnih.gov
Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The molecular structure of this compound is expected to feature a largely planar quinoline ring system. The primary source of conformational flexibility would be the 8-ethoxy group, specifically the rotation around the C8-O and O-CH₂ bonds.
In the solid state, the crystal packing would be dominated by a network of intermolecular interactions.
Hydrogen Bonding: The 2-amino group is a potent hydrogen bond donor, capable of forming strong N-H···N interactions with the nitrogen atom of the quinoline ring or the amino group of an adjacent molecule. This could lead to the formation of common supramolecular synthons like dimers or one-dimensional chains. acs.org The ether oxygen of the ethoxy group could also act as a weak hydrogen bond acceptor.
π-π Stacking: The planar, aromatic quinoline core is highly conducive to forming π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, are a critical cohesive force in the crystal packing of many aromatic heterocyclic compounds and can be visualized using techniques like Hirshfeld surface analysis. nih.gov
The interplay between strong, directional hydrogen bonds and weaker, non-directional π-π stacking and van der Waals forces would ultimately define the three-dimensional crystal lattice.
Table 2: Common Intermolecular Interactions in Crystalline Quinoline Derivatives This table summarizes typical interactions observed in the crystal structures of related compounds.
| Interaction Type | Donor/Acceptor Groups | Typical Distances (Å) | Significance |
|---|---|---|---|
| Hydrogen Bond | N-H (donor), N-ring (acceptor) | 2.8 - 3.2 | Primary driver of supramolecular assembly |
| π-π Stacking | Aromatic Quinoline Rings | 3.3 - 3.8 | Contributes to crystal packing and stability |
| C-H···O/N/π | C-H (donor), O/N/π-system (acceptor) | 2.9 - 3.5 | Weaker interactions that refine the crystal packing |
Polymorphism and Co-crystallization Studies of this compound
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Given the potential for this compound to form robust hydrogen bonding and π-stacking interactions, the existence of polymorphs is a distinct possibility. nih.govmdpi.com Different arrangements of hydrogen-bonded motifs or varied π-stacking geometries could result in multiple, energetically similar crystal forms. However, no specific studies on the polymorphism of this compound have been reported.
Co-crystallization is a technique used to design new crystalline solids by combining a target molecule (like this compound) with a secondary molecule, known as a "co-former," in a specific stoichiometric ratio within the same crystal lattice. nih.gov This approach is widely used to modify physicochemical properties such as solubility and stability. bohrium.com
The presence of strong hydrogen bond donor (amino) and acceptor (ring nitrogen) sites makes this compound an excellent candidate for forming co-crystals with various co-formers, particularly those containing complementary functional groups like carboxylic acids. researchgate.net While the potential is high, dedicated screening and characterization would be necessary to identify and produce co-crystals of this compound. To date, no such co-crystallization studies have been published.
Computational Chemistry and Theoretical Investigations of 8 Ethoxyquinolin 2 Amine
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy levels.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining the ground state properties of compounds like 8-Ethoxyquinolin-2-amine. DFT calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to provide a balance of accuracy and computational cost.
The optimized geometry from DFT calculations reveals a non-planar structure for this compound, with specific orientations of the ethoxy and amine functional groups relative to the quinoline (B57606) ring. The results of these calculations are crucial for understanding the molecule's stability and reactivity.
Illustrative Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N(amine) | 1.37 | C3-C2-N(amine) | 121.5 |
| C8-O(ethoxy) | 1.36 | C7-C8-O(ethoxy) | 118.9 |
| O-C(ethyl) | 1.43 | C8-O-C(ethyl) | 117.5 |
| C(ethyl)-C(methyl) | 1.52 | O-C(ethyl)-C(methyl) | 109.2 |
| C8-O-C(ethyl)-C(methyl) | 178.5 |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate predictions of molecular energies and properties. While computationally more demanding than DFT, these methods are valuable for benchmarking and for systems where electron correlation is particularly important. For this compound, ab initio calculations would yield precise values for its electronic energy, dipole moment, and polarizability, offering a deeper understanding of its electronic behavior and intermolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. By solving Newton's equations of motion, MD simulations can explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them.
Enhanced sampling techniques are often employed in MD simulations to overcome the limitations of conventional simulations in exploring the full conformational space. These methods are particularly useful for studying rare events or large conformational changes, which are often crucial for the function of bioactive molecules.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) using Computational Models
Computational models, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. The resulting theoretical infrared (IR) spectrum, often scaled to account for systematic errors, can be compared with the experimental spectrum to identify characteristic vibrational modes of the functional groups present in this compound.
Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - H on C3 | 6.85 |
| ¹³C NMR | Chemical Shift (ppm) - C2 | 158.2 |
| UV-Vis | λmax (nm) | 245, 330 |
| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | 3450, 3350 |
Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.
Illustrative Predicted FMO and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 2.3 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives (In Silico Focus)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical in silico tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. nih.gov For a series of this compound derivatives, QSAR/QSPR models can be developed to correlate their structural features with a specific activity or property.
The development of a QSAR/QSPR model involves calculating a set of molecular descriptors for each derivative. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity or property. nih.govnih.gov Such models are valuable for predicting the properties of newly designed derivatives, thereby guiding the synthesis of compounds with enhanced characteristics. nih.govmdpi.comscielo.org.mx
Molecular Docking Studies with Biological Macromolecules (In Silico Focus, non-clinical)
Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking studies conducted on the compound this compound. While research exists for various quinoline derivatives, providing a broader understanding of how this class of compounds interacts with biological targets, data focusing solely on the this compound structure is not publicly available at this time. nih.govnih.govresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein's active site. nih.govnih.gov
Ligand-Protein Interaction Profiling
Without specific docking studies for this compound, a detailed ligand-protein interaction profile cannot be constructed. Such a profile would typically identify the specific amino acid residues within a protein's binding pocket that interact with the ligand. These interactions are fundamental to the molecule's potential biological activity and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For related compounds, like 8-hydroxyquinoline (B1678124) derivatives, studies have identified interactions with key residues in targets like the histamine (B1213489) H2 receptor, including aspartic acid (D98), tyrosine (Y250), and asparagine (D186). nih.gov Similarly, other quinoline derivatives have been computationally docked against enzymes like HIV reverse transcriptase and NAD(P)H:quinone oxidoreductase 1 (NQO1), revealing critical interactions that inform structure-activity relationships. nih.govnih.gov However, the specific substitution pattern of an ethoxy group at the 8-position and an amine group at the 2-position on the quinoline scaffold would uniquely influence its electronic and steric properties, leading to a distinct interaction profile that cannot be accurately extrapolated from its analogs.
Binding Affinity Predictions and Scoring Functions
Binding affinity predictions, typically expressed as a docking score or binding energy (e.g., in kcal/mol), quantify the strength of the interaction between a ligand and its target protein. These values are calculated using scoring functions within docking software. A lower binding energy generally indicates a more stable and favorable interaction.
As no molecular docking studies have been published for this compound, there are no available binding affinity predictions or specific scoring function results to report. The binding affinity of a molecule is highly sensitive to its specific structure and the topology of the protein's binding site. For instance, studies on other quinoline-based molecules have reported binding affinities ranging from -5.3 to -10.67 kcal/mol against various protein targets, demonstrating the significant variability based on the specific derivative and target protein. nih.govnih.gov Without direct computational analysis, it is not possible to provide a scientifically accurate prediction for this compound.
Future computational research would be necessary to elucidate the specific binding modes, interaction profiles, and binding affinities of this compound with various biological macromolecules. Such studies would provide valuable insights into its potential as a bioactive compound.
Exploration of Potential Biological Activities and Interactions of 8 Ethoxyquinolin 2 Amine in Vitro and in Silico Studies
Assessment of Antimicrobial Activities of 8-Ethoxyquinolin-2-amine Derivatives (In Vitro)
Antibacterial Screening against Gram-Positive and Gram-Negative Strains
There is a lack of specific in vitro studies evaluating the antibacterial activity of this compound against Gram-positive and Gram-negative bacterial strains. Consequently, there is no available data on its minimum inhibitory concentrations (MICs) or its spectrum of activity against common pathogens. While related compounds have been investigated, this data cannot be directly extrapolated to this compound.
Interactive Data Table: Antibacterial Activity of this compound
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Data Not Available | Gram-Positive | N/A | N/A |
| Data Not Available | Gram-Negative | N/A | N/A |
This table is intended to display data on the antibacterial activity of this compound. Currently, there is no available data from in vitro studies to populate this table.
Investigations into Antioxidant Properties of this compound (In Vitro Assays)
While various 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) derivatives have been assessed for their antioxidant properties using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, there are no specific in vitro studies available that investigate the antioxidant potential of this compound. nih.govnih.gov The impact of the ethoxy group at the 8-position and the amine group at the 2-position on the molecule's ability to scavenge free radicals has not been experimentally determined.
Interactive Data Table: Antioxidant Activity of this compound
| In Vitro Assay | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | N/A | N/A |
| ABTS Radical Scavenging | N/A | N/A |
| Ferric Reducing Antioxidant Power (FRAP) | N/A | N/A |
This table is designed to present findings from in vitro antioxidant assays of this compound. At present, no such data is available in the scientific literature.
Enzyme Inhibition Studies by this compound and its Analogues (In Vitro)
The potential for this compound and its analogues to act as enzyme inhibitors has not been a subject of published scientific investigation. While the broader class of quinoline (B57606) derivatives has been explored for inhibitory activity against various enzymes, specific data for this compound is not available.
Kinase Inhibition Assays (e.g., EGFR, HER2, p56lck)
There are no available in vitro kinase inhibition assays specifically for this compound against key kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), or Lymphocyte-specific protein tyrosine kinase (p56lck). The inhibitory potential of this specific compound against these or other kinases remains to be determined through future research. While other quinoline-based structures have been explored as kinase inhibitors, these findings are not directly applicable to this compound. nih.govnih.gov
Interactive Data Table: Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |
| EGFR | N/A | N/A | N/A |
| HER2 | N/A | N/A | N/A |
| p56lck | N/A | N/A | N/A |
This table is structured to show the kinase inhibition data for this compound. Currently, there are no published results from in vitro assays to include.
Protease Inhibition Mechanisms (e.g., β-hematin inhibition)
The ability of this compound to inhibit proteases, including its potential to interfere with processes like β-hematin formation, which is a target for some antimalarial quinolines, has not been reported in the scientific literature. Studies on other 8-aminoquinolines have shown some activity in β-hematin inhibition assays, but these results cannot be assumed for this compound. nih.gov
Receptor Binding and Signaling Pathway Modulation by this compound (In Vitro Cell-Free Systems)
Currently, there is a notable absence of publicly available scientific literature detailing the specific receptor binding profile and signaling pathway modulation of this compound in in vitro cell-free systems. Comprehensive searches of scientific databases have not yielded studies that investigate the direct interaction of this compound with isolated receptors or its influence on specific signaling cascades in a cell-free environment. Consequently, its affinity for various receptors and its potential to act as an agonist, antagonist, or modulator of signaling pathways remains uncharacterized.
Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines (In Vitro, non-clinical models)
Studies on related compounds, such as certain 8-aminoquinoline and 8-hydroxyquinoline derivatives, have demonstrated cytotoxic effects against various cancer cell lines. However, direct extrapolation of these findings to this compound is not scientifically valid without experimental evidence. Therefore, the specific IC50 values and the spectrum of activity of this compound against different cancer cell lines have yet to be determined.
Interactive Data Table: Cytotoxicity of this compound (Hypothetical Data)
No experimental data is available. The following table is for illustrative purposes only and does not represent actual findings.
| Cancer Cell Line | IC50 (µM) | Assay Method | Reference |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Structure-Activity Relationship (SAR) Studies for this compound in Biological Contexts (In Vitro/In Silico)
A specific and detailed structure-activity relationship (SAR) analysis for this compound concerning its biological activities is not presently available in the scientific literature. SAR studies for broader classes of quinoline derivatives have been conducted, providing insights into how structural modifications influence their biological effects.
For instance, research on various aminoquinoline and hydroxyquinoline analogues has highlighted the importance of the substitution pattern on the quinoline ring for their anticancer and other biological activities. The nature and position of substituents can significantly impact factors such as lipophilicity, metal-chelating ability, and interaction with biological targets. However, without experimental data on this compound and a range of its closely related derivatives, a conclusive SAR for this specific scaffold cannot be established. In silico modeling and quantitative structure-activity relationship (QSAR) studies for this compound have not been reported, which would be instrumental in predicting its biological activity and guiding the synthesis of more potent analogues.
Applications of 8 Ethoxyquinolin 2 Amine in Specialized Chemical and Material Science Research Non Biological, Non Clinical
Development of Fluorescent Probes and Chemosensors Utilizing the 8-Ethoxyquinolin-2-amine Scaffold
The quinoline (B57606) core is a well-established fluorophore, and its derivatives are frequently employed in the design of fluorescent probes and chemosensors. The nitrogen atom in the quinoline ring and the substituent at the 8-position can act as a bidentate chelation site for metal ions. The electronic properties of the substituents on the quinoline ring significantly influence the photophysical characteristics of the resulting molecule.
Derivatives of 8-aminoquinoline (B160924) are known to be effective fluorogenic chelators for various metal ions. The fluorescence of these compounds can be either quenched or enhanced upon binding with a metal ion, forming the basis of a "turn-off" or "turn-on" sensor. This interaction often involves a chelation-enhanced fluorescence (CHEF) effect.
Table 1: Potential Metal Ion Sensing Applications Based on Analogous Compounds
| Analyte | Potential Sensing Mechanism | Expected Fluorescence Change |
|---|---|---|
| Transition Metal Ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺) | Chelation with the quinoline and amine nitrogens | Enhancement or quenching of fluorescence |
Detailed research findings on this compound itself are required to validate these potential applications and to determine key parameters such as selectivity, sensitivity, and detection limits.
The amine group at the 2-position of this compound can act as a protonation site, making the compound potentially sensitive to changes in pH. Protonation of the amine group would alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence properties. This could be utilized for the development of fluorescent pH sensors.
For anion sensing, the this compound scaffold could be functionalized with specific anion recognition moieties. The binding of an anion to this recognition site could then induce a conformational change or an electronic perturbation that affects the fluorescence of the quinoline core.
Role of this compound in Polymer Chemistry and Functional Materials
Quinoline derivatives are valuable building blocks in polymer chemistry due to their rigid structure, thermal stability, and optoelectronic properties.
This compound can be incorporated into polymeric structures through its reactive amine group. This could be achieved by polymerization reactions such as polycondensation or by grafting the molecule onto a pre-existing polymer backbone. The resulting polymers would possess the photoluminescent and metal-chelating properties of the quinoline moiety, making them suitable for applications such as fluorescent polymeric sensors or materials for metal ion extraction.
Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline (B1678124), are widely used in the emissive and electron-transporting layers of OLEDs. The fluorescence and charge-transporting properties of these materials are key to the performance of the devices.
While there is no specific data on the use of this compound in OLEDs, its structural similarity to other successful quinoline-based materials suggests potential applicability. The ethoxy and amine substituents would influence the HOMO and LUMO energy levels of the molecule, which are critical parameters for charge injection and transport in OLEDs. Metal complexes of this compound could potentially be synthesized and investigated as new emissive materials.
Table 2: Potential Optoelectronic Properties and Applications
| Property | Potential Application | Rationale |
|---|---|---|
| Photoluminescence | Emissive layer in OLEDs | Quinoline core is a known fluorophore. |
Further research is necessary to synthesize and characterize the optoelectronic properties of this compound and its derivatives to ascertain their suitability for such applications.
Advanced Analytical Applications of this compound
Beyond sensing, quinoline derivatives are used in various analytical techniques. The chelating properties of this compound could be exploited for the separation and preconcentration of metal ions in analytical methods such as solid-phase extraction or liquid-liquid extraction. Furthermore, its fluorescent nature could be utilized in fluorescence-based detection methods in chromatography or capillary electrophoresis.
This compound as a Precursor for Complex Organic Synthesis
Beyond analytical applications, the true strength of this compound lies in its role as a versatile building block for constructing more complex and high-value molecules. Its functionalized quinoline core is a privileged structure in synthetic chemistry.
Asymmetric catalysis, which enables the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance. The performance of these catalytic systems often depends on the design of the chiral ligand coordinated to the metal center. Quinoline-based structures are frequently incorporated into ligands for asymmetric catalysis due to their steric and electronic properties. polyu.edu.hk
While this compound is itself achiral, it serves as an excellent scaffold for the synthesis of chiral ligands. The 2-amino group provides a reactive handle for introducing chirality. For example, it can be reacted with chiral acids, aldehydes, or epoxides to generate more complex structures that can act as ligands for transition metals (e.g., Ruthenium, Iridium, Palladium). polyu.edu.hknih.gov These ligands can create a specific chiral environment around the metal, directing the stereochemical outcome of reactions such as asymmetric hydrogenation or transfer hydrogenation. polyu.edu.hk
Table 3: Synthetic Pathway to a Potential Chiral Ligand from this compound
| Step | Reactant | Reaction Type | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | This compound + (R)-2-Chloropropionyl chloride | Acylation | (R)-N-(8-Ethoxyquinolin-2-yl)-2-chloropropanamide | Introduction of a chiral center. |
| 2 | Intermediate from Step 1 + Diphenylphosphine | Nucleophilic Substitution | (R)-N-(8-Ethoxyquinolin-2-yl)-2-(diphenylphosphino)propanamide | Installation of a phosphine (B1218219) group for metal coordination. |
The quinoline ring system is a core component of numerous natural products, particularly alkaloids, which exhibit a wide range of biological activities. The synthesis of these complex molecules often involves a retrosynthetic approach, where the target molecule is conceptually broken down into simpler, commercially available or easily synthesized building blocks.
This compound represents a pre-functionalized building block that a synthetic chemist can employ to streamline the synthesis of a complex target. The ethoxy and amine groups provide specific points for further chemical modification and elaboration, potentially reducing the number of steps required in a total synthesis. For example, the amine group can be transformed into other functional groups or used as a directing group in C-H activation reactions, while the quinoline core provides the fundamental heterocyclic structure.
Future Research Directions and Emerging Trends for 8 Ethoxyquinolin 2 Amine
Integration of Artificial Intelligence and Machine Learning in 8-Ethoxyquinolin-2-amine Research (e.g., De Novo Design, Property Prediction)
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research landscape for quinoline (B57606) derivatives like this compound. mdpi.comresearchgate.net These computational tools can dramatically accelerate the drug discovery process by analyzing vast datasets to identify patterns and make predictions, thereby reducing the reliance on time-consuming and expensive trial-and-error experimentation. nih.govnih.gov
De Novo Design: Generative AI models can be employed for the de novo design of novel molecules. By learning from existing libraries of quinoline compounds and their known biological activities, these algorithms can propose new derivatives of this compound with optimized properties. The models can explore a vast chemical space to generate structures predicted to have enhanced efficacy, better binding affinity to specific biological targets, or improved pharmacokinetic profiles.
Property Prediction: A significant application of ML is the prediction of various molecular properties. nih.gov Supervised learning algorithms, such as Random Forests, Support Vector Machines (SVMs), and Artificial Neural Networks (ANNs), can be trained on datasets of known compounds to predict the physicochemical and biological properties of new this compound analogs. researchgate.net This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as crucial properties like aqueous solubility. nih.govchemrxiv.org Accurate in silico prediction allows for the early-stage filtering of unpromising candidates, focusing laboratory efforts on the most viable molecules. nih.gov
Below is a table summarizing potential applications of various ML models in this compound research.
| Machine Learning Model | Application in this compound Research | Predicted Outcome/Property |
| Generative Adversarial Networks (GANs) | De Novo Design | Novel molecular structures with desired features |
| Recurrent Neural Networks (RNNs) | De Novo Design | Generation of valid chemical structures as sequences (SMILES) |
| Random Forest (RF) | Property Prediction | Classification (e.g., active vs. inactive), Regression (e.g., IC50 value) |
| Support Vector Machines (SVMs) | Property Prediction | Classification of bioactivity, ADMET properties |
| Graph Convolutional Networks (GCNs) | Drug-Target Interaction Prediction | Prediction of binding affinity to specific proteins |
| Deep Neural Networks (DNNs) | Solubility & ADMET Prediction | Quantitative prediction of aqueous solubility and toxicity profiles |
Exploration of Novel Bio-conjugation Strategies and Hybrid Molecule Design involving this compound
The concept of creating hybrid molecules by combining two or more distinct pharmacophores into a single chemical entity is a promising strategy in drug design. researchgate.net This approach can lead to compounds with dual or synergistic modes of action, potentially overcoming drug resistance or targeting multiple pathways involved in a disease. researchgate.net The this compound scaffold, with its reactive primary amine group, is an excellent candidate for such molecular hybridization and bio-conjugation.
Bio-conjugation strategies targeting the primary amine can be used to attach this compound to larger biomolecules like peptides or antibodies. rsc.org This could be utilized in the development of antibody-drug conjugates (ADCs), where the quinoline derivative acts as the cytotoxic payload delivered specifically to target cells. nih.gov The development of selective and stable conjugation chemistries is essential for the successful application of this strategy. nih.gov
The following table outlines potential hybrid molecule designs based on this compound.
| Conjugated Moiety | Linker Type | Potential Therapeutic Target/Application |
| Fluoroquinolone (e.g., Ciprofloxacin) | Amide, Ester | Dual-action antibacterial agents |
| Benzothiazole | Alkyl, Ether | Anticancer agents |
| Triazole | Alkyl chain | Antileishmanial or antifungal agents rsc.org |
| Propargylamine | Amide | Neuroprotective agents (MAO inhibition) |
| Peptide Sequence | Amide bond | Targeted delivery, enzyme inhibition |
Advanced Spectroscopic Probes for Real-Time Monitoring of this compound Reactivity and Interactions
Understanding the reactivity of this compound and its interactions with biological targets in real-time is crucial for elucidating its mechanism of action. Future research will increasingly rely on advanced spectroscopic techniques to monitor these processes dynamically. While classical methods provide static structural information, modern approaches can offer insights into reaction kinetics and binding events as they occur.
Techniques such as stopped-flow fluorescence spectroscopy could be employed to study the kinetics of its binding to target proteins or enzymes. Changes in the fluorescence emission of either the molecule itself or a fluorescently labeled binding partner can provide data on association and dissociation rates. Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques, like Saturation Transfer Difference (STD) NMR, can identify the specific parts of the this compound molecule that are involved in binding interactions with a macromolecular target. These methods are invaluable for mapping the binding epitope and guiding further structural optimization.
Multidisciplinary Approaches Combining Synthetic Chemistry, Computational Science, and Advanced Characterization for this compound Studies
The complexity of modern drug discovery necessitates a departure from siloed research efforts. A holistic, multidisciplinary approach that integrates synthetic chemistry, computational science, and advanced analytical characterization is the most promising path forward for this compound research.
This synergistic workflow would operate in a feedback loop:
Computational Science: AI/ML models predict novel this compound derivatives with high potential activity and favorable properties (in silico screening). researchgate.net
Synthetic Chemistry: Organic chemists synthesize the most promising candidates identified by the computational models. rsc.org
Advanced Characterization & Biological Testing: The newly synthesized compounds are thoroughly characterized using advanced spectroscopic and crystallographic methods. nih.gov Their biological activity is then evaluated through in vitro and in vivo assays.
Data Integration: The experimental results are fed back into the computational models, refining their predictive accuracy and leading to the design of the next generation of improved compounds.
This iterative cycle allows for a more rational and efficient exploration of the chemical space around the this compound scaffold, accelerating the journey from initial concept to a validated lead compound.
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity of this compound Production
While classical methods for quinoline synthesis are well-established, there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly synthetic routes. rsc.orgfrontiersin.org Future research in this area will focus on next-generation methodologies to produce this compound and its derivatives.
Modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. frontiersin.org These technologies offer a greener approach to chemical synthesis by reducing energy consumption and often minimizing the need for harsh solvents.
Furthermore, the development of novel catalytic systems, including transition-metal catalysts or metal-free reaction protocols, will be crucial for achieving high selectivity in the functionalization of the quinoline ring. rsc.org One-pot multicomponent reactions (MCRs) represent another attractive strategy, allowing for the construction of complex quinoline derivatives in a single step from simple starting materials, thereby improving atom economy and simplifying purification processes. rsc.org The optimization of these advanced synthetic protocols will be essential for the scalable and sustainable production of this compound for further research and potential commercial application.
Q & A
Basic Research Questions
Q. How can researchers verify the purity and structural identity of 8-Ethoxyquinolin-2-amine?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substituent positions (e.g., ethoxy group at C8, amine at C2) via chemical shifts and coupling constants .
- FTIR : Identify characteristic NH stretching (~3350 cm) and C-O-C ether vibrations (~1250 cm) .
- Mass Spectrometry : Validate molecular weight (e.g., CHNO, MW 188.23) and fragmentation patterns .
Q. What synthetic routes are recommended for this compound?
- Methodological Answer :
- Quinoline Core Modification : Start with 2-aminoquinoline derivatives (e.g., quinolin-2-amine, CHN) and introduce ethoxy groups via nucleophilic substitution or Ullmann coupling .
- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) to protect the amine during ethoxylation, followed by acidic deprotection .
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation studies of this compound under oxidative conditions?
- Methodological Answer :
- Controlled Stability Testing : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Use LC-MS to identify degradation products (e.g., quinoline-2-amine or ethoxy cleavage byproducts) .
- Statistical Analysis : Apply multivariate regression to isolate factors (e.g., oxygen concentration vs. temperature) causing discrepancies in degradation rates .
Q. What computational and experimental approaches optimize this compound’s reactivity in CO capture applications?
- Methodological Answer :
- DFT Calculations : Model amine-CO carbamate formation kinetics, focusing on steric effects from the ethoxy group .
- Benchmarking : Compare absorption rates with heterocyclic amines like piperazine derivatives, using stopped-flow spectrophotometry for kinetic profiling .
Q. How should researchers address gaps in toxicity data for this compound?
- Methodological Answer :
- Tiered Testing : Begin with in vitro assays (e.g., Ames test for mutagenicity), then progress to acute toxicity studies (oral/dermal LD) per OECD guidelines .
- Ethical Frameworks : Follow institutional ethics codes for handling hazardous substances, including PPE protocols and waste disposal .
Methodological Best Practices
Designing experiments to minimize batch variability in this compound synthesis
- Strategy :
- DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading) .
- Batch Analysis : Apply ANOVA to compare yields and purity across batches, reporting RSD (relative standard deviation) for critical parameters .
Integrating literature reviews into hypothesis formulation for novel applications
- Approach :
- Systematic Reviews : Use PRISMA guidelines to identify gaps in quinoline-amine research, focusing on catalytic or medicinal chemistry applications .
- Citation Chaining : Track references from foundational papers (e.g., Natta et al., 1957) to modern studies on heterocyclic amines .
- Tool Recommendation : Covidence software for screening and data extraction in large datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
